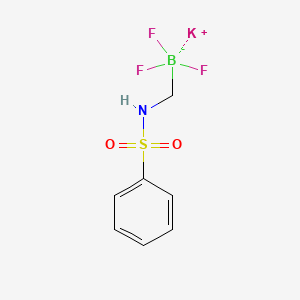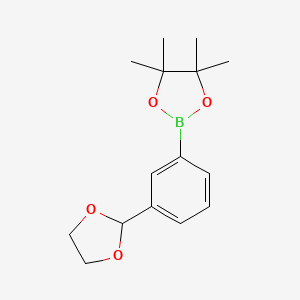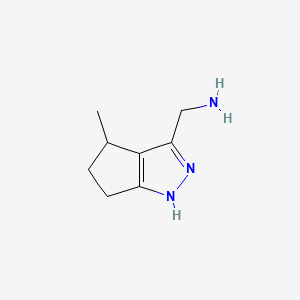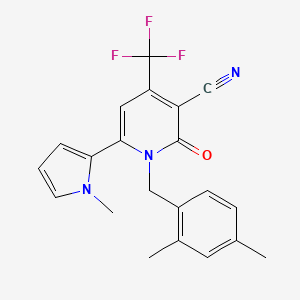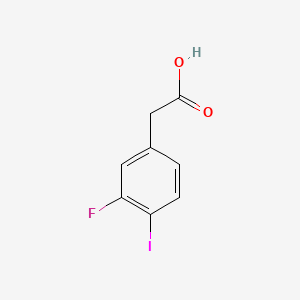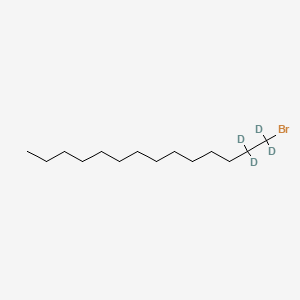
1-Bromotetradecane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromotetradecane-1,1,2,2-d4 is a deuterium-labeled compound with the molecular formula C14H25D4Br. It is a derivative of tetradecane, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotetradecane-1,1,2,2-d4 can be synthesized through the bromination of tetradecane, where deuterium atoms are introduced at specific positions. The reaction typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may include:
Bromination: Tetradecane is reacted with bromine in the presence of a catalyst to form 1-bromotetradecane.
Deuteration: The brominated product is then subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and deuteration processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Bromotetradecane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form tetradecane or other deuterated derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of deuterated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Deuterated alkyl halides or other substituted derivatives.
Reduction: Deuterated alkanes or alkenes.
Oxidation: Deuterated alcohols, ketones, or carboxylic acids.
Scientific Research Applications
1-Bromotetradecane-1,1,2,2-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromotetradecane-1,1,2,2-d4 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The bromine atom allows for easy substitution and modification, enabling the synthesis of various derivatives.
Comparison with Similar Compounds
1-Bromotetradecane: The non-deuterated analog of 1-Bromotetradecane-1,1,2,2-d4.
1-Chlorotetradecane: A similar compound with a chlorine atom instead of bromine.
1-Iodotetradecane: A similar compound with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic processes. This makes it particularly valuable in studies requiring stable isotope labeling and tracing.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriotetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
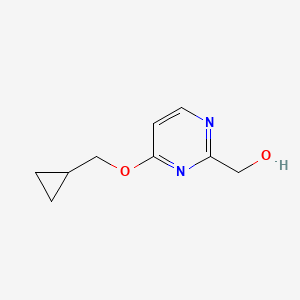

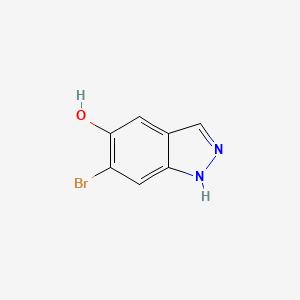


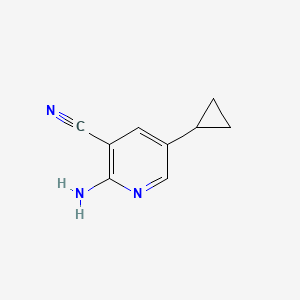
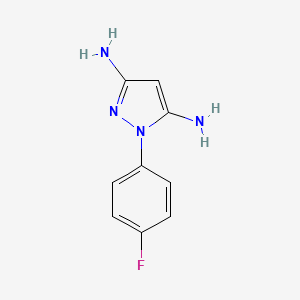
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
